5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine
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Overview
Description
5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine is a heterocyclic aromatic organic compound characterized by a pyrrolopyridine core structure
Mechanism of Action
Target of Action
It’s worth noting that pyrrolopyridine derivatives have been reported to show inhibitory effects against fms kinase , and are promising candidates for anticancer and antiarthritic drug development .
Mode of Action
It’s known that pyrrolopyridine derivatives can exhibit various biological activities, including antibacterial, antifungal, antiviral activities, and kinase inhibition .
Biochemical Pathways
It’s known that pyrrolopyridine derivatives can inhibit the fms kinase , which plays a crucial role in various cellular processes, including cell proliferation and differentiation.
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could potentially impact its bioavailability.
Action Environment
It’s known that the compound should be stored in a dry environment at room temperature , which suggests that moisture and temperature could potentially impact its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with a substituted pyrrole derivative, which undergoes cyclization with a suitable electrophile to form the pyrrolopyridine core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. It may be involved in the synthesis of drugs targeting various diseases.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine
5-Methoxy-6-azaindole
6-Methoxy-7-azaindole
Uniqueness: 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-3-7-4-9(12-2)10-5-8(7)11-6/h3-5,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQSXFDNFIPXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=NC=C2N1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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